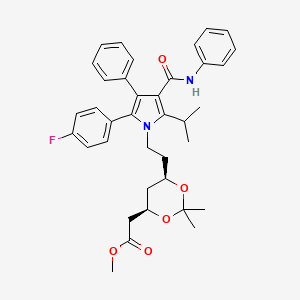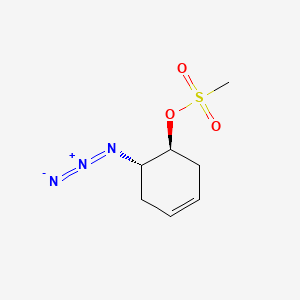
Atorvastatin Acetonide Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atorvastatin Acetonide Methyl Ester is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels in the blood. This compound is characterized by its molecular formula C37H41FN2O5 and a molecular weight of 612.73 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Acetonide Methyl Ester involves several steps. One common method includes the hydrogenation of tert-butyl isopropylidene nitrile to tert-butyl isopropylidene amine, followed by condensation with the diketone of atorvastatin to form the acetonide ester . The acetonide ester is then deprotected to form a diol ester by dissolving it in methanol and treating it with an acid. The diol ester is subsequently saponified to form a sodium salt, which is reacidified to yield the free diol acid. Finally, atorvastatin lactone is formed from the diol acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving additional purification steps such as crystallization and extraction to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Atorvastatin Acetonide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on lipid metabolism and cholesterol biosynthesis.
Medicine: Investigated for its potential as a lipid-lowering agent and its effects on cardiovascular health.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
Mecanismo De Acción
Atorvastatin Acetonide Methyl Ester exerts its effects primarily by inhibiting the enzyme HMG-CoA reductase , which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. This mechanism is similar to that of atorvastatin, the parent compound .
Comparación Con Compuestos Similares
Similar Compounds
Atorvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Fluvastatin: Another statin with a similar mechanism of action.
Lovastatin: A naturally occurring statin with similar lipid-lowering effects.
Pravastatin: Known for its hydrophilic properties and lower risk of drug interactions.
Rosuvastatin: A potent statin with a longer half-life and higher efficacy.
Uniqueness
Atorvastatin Acetonide Methyl Ester is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially different therapeutic effects compared to other statins. Its acetonide and methyl ester groups may influence its solubility, stability, and bioavailability .
Propiedades
Número CAS |
1353049-81-6 |
|---|---|
Fórmula molecular |
C37H41FN2O5 |
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
methyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(42)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29-22-30(23-31(41)43-5)45-37(3,4)44-29/h6-19,24,29-30H,20-23H2,1-5H3,(H,39,42)/t29-,30-/m1/s1 |
Clave InChI |
BAFAFJRQDLTQHZ-LOYHVIPDSA-N |
SMILES isomérico |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)


![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)


![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)

![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)



